molecular formula C20H21ClN2O6S B11972740 diethyl [(4-chlorophenyl)sulfonyl][(E)-(4-methylphenyl)diazenyl]propanedioate

diethyl [(4-chlorophenyl)sulfonyl][(E)-(4-methylphenyl)diazenyl]propanedioate

Cat. No.: B11972740
M. Wt: 452.9 g/mol
InChI Key: ADPHJKAUYHUFTI-UHFFFAOYSA-N
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Description

2-(4-Chloro-benzenesulfonyl)-2-p-tolylazo-masonic acid diethyl ester is a complex organic compound that features a sulfonyl group, a tolylazo group, and a malonic acid diethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-benzenesulfonyl)-2-p-tolylazo-masonic acid diethyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonyl chloride: The reaction of 4-chloro-benzenesulfonyl chloride with an appropriate base.

    Azo coupling: The coupling of the sulfonyl chloride with p-toluidine to form the azo compound.

    Malonic ester synthesis: The final step involves the reaction of the azo compound with diethyl malonate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-benzenesulfonyl)-2-p-tolylazo-masonic acid diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl chloride group under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Sulfonamides or sulfonate esters.

Scientific Research Applications

2-(4-Chloro-benzenesulfonyl)-2-p-tolylazo-masonic acid diethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-benzenesulfonyl)-2-p-tolylazo-masonic acid diethyl ester involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The azo group can undergo reduction to form amines, which may interact with enzymes and proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: Similar in structure but lacks the azo and malonic ester groups.

    p-Toluenesulfonyl chloride: Similar sulfonyl group but with a toluene moiety instead of the azo and malonic ester groups.

Properties

Molecular Formula

C20H21ClN2O6S

Molecular Weight

452.9 g/mol

IUPAC Name

diethyl 2-(4-chlorophenyl)sulfonyl-2-[(4-methylphenyl)diazenyl]propanedioate

InChI

InChI=1S/C20H21ClN2O6S/c1-4-28-18(24)20(19(25)29-5-2,23-22-16-10-6-14(3)7-11-16)30(26,27)17-12-8-15(21)9-13-17/h6-13H,4-5H2,1-3H3

InChI Key

ADPHJKAUYHUFTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)(N=NC1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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